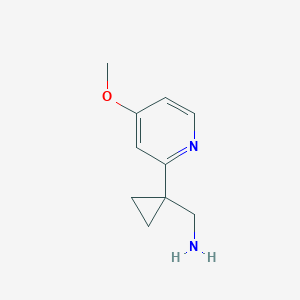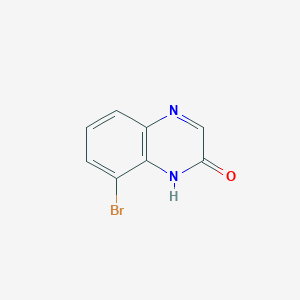
8-bromo-1H-quinoxalin-2-one
Descripción general
Descripción
8-bromo-1H-quinoxalin-2-one is a chemical compound with the molecular formula C8H5BrN2O and a molecular weight of 225.04200 . It is also known as 8-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo [1,2-a]quinoxalin-4-one .
Synthesis Analysis
The synthesis of quinoxalin-2(1H)-one derivatives has been explored in various studies . The structure–activity relationships (SARs) analysis indicated that quinoxalin-2(1H)-one containing a 4-aryl-substituted thiazol-2-amine moiety was optimal for antiviral activity .Molecular Structure Analysis
The molecular structure of 8-bromo-1H-quinoxalin-2-one consists of a quinoxalin-2-one core with a bromine atom attached at the 8th position .Chemical Reactions Analysis
The direct C–H multifunctionalization of quinoxalin-2(1H)-ones via multicomponent reactions has attracted considerable interest due to their diverse biological activities and chemical profile . These reactions involve the simultaneous introduction of C–C bonds and C–RF/C/O/N/Cl/S/D bonds into quinoxalin-2(1H)-ones .Physical And Chemical Properties Analysis
8-bromo-1H-quinoxalin-2-one is a compound with a molecular weight of 225.04200 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved sources.Aplicaciones Científicas De Investigación
Arylation
Arylation involves introducing aryl groups (such as phenyl or substituted phenyl) onto the quinoxalin-2-one scaffold. These modified compounds exhibit altered pharmacological properties, making them potential candidates for drug development. Researchers have explored arylated derivatives of 8-bromoquinoxalin-2-ol for their anti-inflammatory, antioxidant, and anticancer activities .
Alkylation
Alkylation at specific positions of the quinoxalin-2-one ring system can enhance the compound’s solubility, stability, and bioavailability. Alkylated derivatives have been investigated as potential antiviral agents, kinase inhibitors, and antimicrobial compounds. The choice of alkyl group and position significantly influences the compound’s biological effects .
Acylation
Acylation involves attaching acyl groups (such as acetyl or benzoyl) to the quinoxalin-2-one core. Acylated derivatives have shown promise as anti-inflammatory agents, with potential applications in treating autoimmune diseases and inflammatory disorders. Additionally, they may exhibit improved metabolic stability and reduced toxicity .
Alkoxycarbonylation
Alkoxycarbonylation introduces ester groups onto the quinoxalin-2-one scaffold. These derivatives have been explored for their antiproliferative effects against cancer cells. Researchers are interested in optimizing their selectivity and potency for targeted cancer therapy .
Amination
Amination reactions introduce amino groups into the quinoxalin-2-one structure. Aminated derivatives have been studied for their neuroprotective properties, potential antidepressant effects, and modulation of neurotransmitter systems. These compounds may play a role in central nervous system disorders .
Amidation
Amidation involves replacing a carbonyl group with an amide functional group. Amidated quinoxalin-2-ones have been investigated as potential antitumor agents, with studies focusing on their cytotoxicity and apoptosis-inducing properties. Researchers aim to optimize their activity against specific cancer cell lines .
Direcciones Futuras
Future developments of multi-component reactions of quinoxalin-2(1H)-ones are envisaged, such as the simultaneous construction of C–C and C–B/SI/P/F/I/SE bonds through multi-component reactions . The aim is to enrich the methods for the reaction of quinoxalin-2(1H)-ones at the C3 position, which have rich applications in materials chemistry and pharmaceutical pharmacology .
Mecanismo De Acción
Target of Action
The primary target of 8-bromo-1H-quinoxalin-2-one is the Hepatitis C virus (HCV) . HCV is a serious global public health problem, often leading to fibrosis, cirrhosis, and ultimately hepatocellular carcinoma .
Mode of Action
8-bromo-1H-quinoxalin-2-one interacts with its target through a structure-activity relationship (SAR) . The compound contains a 4-aryl-substituted thiazol-2-amine moiety, which is optimal for antiviral activity . Introducing a hydrogen-bond acceptor (such as an ester or amide group) at the C-3 position of quinoxalin-2 (1 H )-one enhances the antiviral potency . Notably, N, N -disubstituted amide is superior to N -monosubstituted amide .
Biochemical Pathways
The compound affects the biochemical pathways of HCV through a process known as C3-functionalization . This process involves various reactions, including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation of quinoxalin-2 (1 H )-ones .
Result of Action
The result of the compound’s action is a high anti-HCV potency . The compound BH6870, a derivative of quinoxalin-2 (1 H )-one, showed a high anti-HCV potency (EC50 = 0.21 µM) and a good cell safety index (SI = 47.19) .
Propiedades
IUPAC Name |
8-bromo-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-2-1-3-6-8(5)11-7(12)4-10-6/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXVDOCODXRKOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731841 | |
| Record name | 8-Bromoquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1092563-82-0 | |
| Record name | 8-Bromo-2(1H)-quinoxalinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092563-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromoquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


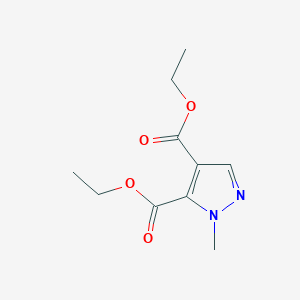




![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B3026680.png)
![Methyl (6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate](/img/structure/B3026681.png)
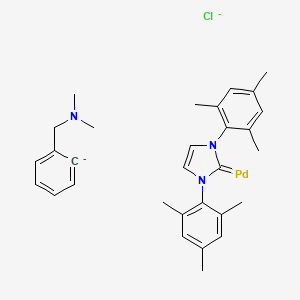

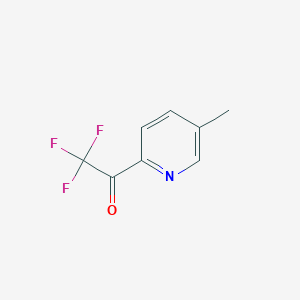

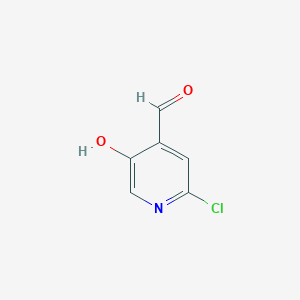
![[1-(4-Methylpyridin-2-yl)cyclopropyl]methanamine](/img/structure/B3026692.png)
